molecular formula C11H12N2O2 B1596051 Ethyl 1-methyl-1h-benzimidazole-5-carboxylate CAS No. 53484-19-8

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate

Cat. No.: B1596051
CAS No.: 53484-19-8
M. Wt: 204.22 g/mol
InChI Key: MQBXKIFEKNCNJX-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate is a benzimidazole derivative, a class of compounds known for their diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including pharmaceuticals, agriculture, and materials science .

Mechanism of Action

Target of Action

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate is a complex compound with potential biological activity. Benzimidazole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Benzimidazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that this compound may interact with its targets in a way that modulates cellular processes and induces changes in cell behavior.

Biochemical Pathways

Benzimidazole derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets . Given the structural similarity, it is plausible that this compound may also affect multiple pathways, leading to downstream effects on cellular functions.

Result of Action

Benzimidazole derivatives have been shown to exert various effects at the molecular and cellular levels, such as inhibiting cell proliferation and inducing cell death . These effects suggest that this compound may have similar impacts on cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-1h-benzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the nucleophilic substitution reaction, where ethyl 4-chloro-3-nitrobenzoate reacts with a suitable amine, followed by cyclization to form the benzimidazole ring . Another method involves the condensation of o-phenylenediamine with ethyl glyoxalate, followed by cyclization .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 1-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)12-7-13(10)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBXKIFEKNCNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359480
Record name Ethyl 1-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53484-19-8
Record name Ethyl 1-methyl-1H-benzimidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53484-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-amino-4-methylaminobenzoate (24.1 g, 124 mmol) in the Step 1-1-3 was dissolved in formic acid (200 ml), and the solution was heated under reflux for 2 hours. After being cooled by ice, the solution was neutralized with a 25% ammonia water. The solution was subjected to extraction with chloroform, and the extract was dried over anhydrous magnesium sulfate and then concentrated. The concentrate was purified by silica gel column chromatography (chloroform:methanol=20:1) to give the title compound (26.1 g, quantitative) as a light-purple powder.
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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